molecular formula C17H20N2O4S B2926248 4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide CAS No. 1788676-90-3

4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2926248
CAS No.: 1788676-90-3
M. Wt: 348.42
InChI Key: SNWYOVOVEVBEJK-UHFFFAOYSA-N
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Description

4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound that features a furan ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of furan-2-carbaldehyde, which is then subjected to sulfonylation to introduce the sulfonyl group. The resulting intermediate is then reacted with N-phenylpiperidine-1-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives .

Scientific Research Applications

4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan ring and sulfonyl group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: Shares the furan ring structure.

    N-phenylpiperidine-1-carboxamide: Similar piperidine and carboxamide groups.

    Sulfonyl derivatives: Compounds with sulfonyl groups exhibit similar reactivity.

Uniqueness

4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a piperidine ring, a furan moiety, and a sulfonamide group, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in inflammatory processes. The sulfonamide group is particularly noted for its role in modulating biological responses through inhibition of specific enzymes.

In Vitro Studies

  • Anti-inflammatory Effects :
    • Studies have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in cell cultures. This effect is mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammation.
  • Analgesic Properties :
    • The compound has shown promise in pain relief models, indicating its potential as an analgesic agent. It appears to modulate pain pathways, possibly through interactions with opioid receptors.
  • Antioxidant Activity :
    • Preliminary data suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related cellular damage.

In Vivo Studies

Case studies involving animal models have provided further insights into the efficacy of this compound:

Study Model Findings
Rat model of inflammationSignificant reduction in paw edema and cytokine levels.
Mouse model of neuropathic painReduced pain sensitivity and increased pain threshold compared to control.
Mice subjected to oxidative stressEnhanced survival rate and reduced markers of oxidative damage.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by studies assessing its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Absorption : The compound demonstrates moderate bioavailability.
  • Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
  • Excretion : Excreted mainly via urine.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-17(18-14-5-2-1-3-6-14)19-10-8-16(9-11-19)24(21,22)13-15-7-4-12-23-15/h1-7,12,16H,8-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWYOVOVEVBEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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